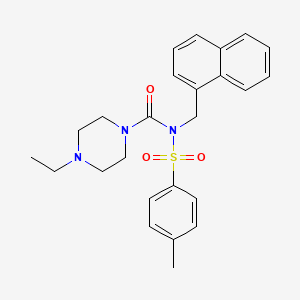

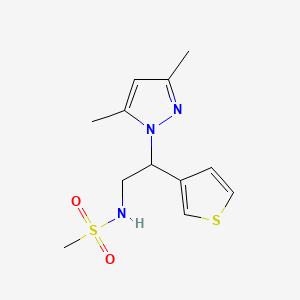

![molecular formula C26H28N4O2S B2418755 1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea CAS No. 851937-07-0](/img/structure/B2418755.png)

1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a thiourea derivative. Thiourea is an organosulfur compound with the formula SC(NH2)2 . It is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom. The compound’s molecule has two amine (-NH2) groups attached to a carbonyl (C=O) group .

Molecular Structure Analysis

The compound contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The presence of the methoxy groups (-OCH3) and the pyridinyl group (a nitrogen-containing heterocyclic aromatic ring) could have significant effects on the compound’s chemical properties and reactivity .Chemical Reactions Analysis

Again, while specific reactions for this compound aren’t available, compounds containing the indole group are known to undergo electrophilic substitution, mainly at position 3 . Thioureas are known to react with nitrous acid to yield S-nitrosothioureas .Aplicaciones Científicas De Investigación

Antifungal Activity

A study on pyrimidine derivatives with pyridinylmethylthio and phenylamino moieties, including compounds structurally related to the specified chemical, highlighted their potential in antifungal applications. For instance, N-phenyl-6-methyl-2-((pyridin-3-ylmethyl)thio) pyrimidin-4-amine displayed high inhibition activity against Botrytis cinerea, while other similar compounds exhibited activities against Sclerotinia sclerotiorum (Wang et al., 2018).

Molecular Docking and DNA Binding

Research involving 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, a compound analogous to the one , demonstrated its potential in molecular docking and DNA binding. This compound was found to bind with B-DNA and showed a binding energy of -7.41 kcal/mol, indicating a strong interaction with DNA molecules (Mushtaque et al., 2016).

Antioxidant and Antimicrobial Activity

A study on thiazolopyrimidine derivatives, similar in structure to the specified chemical, revealed their potential antioxidant and antimicrobial activities. Some newly synthesized compounds displayed moderate to good efficacy in these areas (Youssef & Amin, 2012).

Cytotoxicity and Cell Cycle Analysis

Research on thiourea derivatives related to the specified compound, such as 3-(4-methoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea, explored their cytotoxic effects and impact on cell cycle analysis. These studies are crucial for understanding the potential use of these compounds in cancer treatment (Mushtaque et al., 2017).

Anticonvulsant Activity

Another study focused on schiff bases of 3-aminomethyl pyridine, structurally similar to the chemical , and their potential as anticonvulsant agents. This research adds to the understanding of how such compounds can be used in treating neurological disorders (Pandey & Srivastava, 2011).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological responses . The exact nature of these interactions and the resulting changes would depend on the specific structure of the derivative and the target it interacts with.

Biochemical Pathways

Indole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can vary widely and would depend on the specific derivative and the biological context in which it is acting.

Result of Action

Given the wide range of biological activities associated with indole derivatives, the effects could potentially be diverse and significant .

Propiedades

IUPAC Name |

1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O2S/c1-18-21(22-16-20(31-2)11-12-23(22)28-18)13-15-30(17-19-8-6-7-14-27-19)26(33)29-24-9-4-5-10-25(24)32-3/h4-12,14,16,28H,13,15,17H2,1-3H3,(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDWLWKCJQIJUII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)OC)CCN(CC3=CC=CC=N3)C(=S)NC4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1,1-Trifluoro-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2418672.png)

![3-[((1E)-2-cyano-4,4-dimethyl-3-oxopent-1-enyl)amino]propanoic acid](/img/structure/B2418678.png)

![1-({[5-(5-Chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-ethylpiperidine](/img/structure/B2418681.png)

![2-(isobutylsulfanyl)-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine](/img/structure/B2418682.png)

![9-(4-bromophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2418685.png)